- Preparation of 1,3-benzodioxole boron compoundsChemiker-Zeitung, 1984, 108(9), 287-8,
Cas no 94839-07-3 ((2H-1,3-benzodioxol-5-yl)boronic acid)

94839-07-3 structure
Nombre del producto:(2H-1,3-benzodioxol-5-yl)boronic acid
Número CAS:94839-07-3
MF:C7H7BO4
Megavatios:165.939082384109
MDL:MFCD01009695
CID:61751
PubChem ID:2734371
(2H-1,3-benzodioxol-5-yl)boronic acid Propiedades químicas y físicas
Nombre e identificación
-
- Benzo[d][1,3]dioxol-5-ylboronic acid
- 3,4-Methylenedioxyphenylboronic acid
- 3,4-(Methylenedioxy)benzeneboronic acid
- 1,3-Benzodioxole-5-boronic acid~3,4-(Methylenedioxy)phenylboronic acid
- 1,3-Benzodioxol-5-ylboronic acid
- 3,4-(Methylenedioxy)phenylboronic acid
- 3,4-(Methylenedioxy)phenylboronic Acid (contains varying amounts of Anhydride)
- 1,3-Benzodioxole-5-boronic acid
- 3,4
- 3,4-Methylenedioxybenzeneboronic acid
- BORONIC ACID,B-1,3-BENZODIOXOL-5-YL-
- Methylcyclopentadiene diMer
- 3,4-(Methylenedioxy)benzeneboronic Acid (contains varying amounts of Anhydride)
- 3,4-Methylenedioxyphenyl boronic acid
- Boronic acid, 1,3-benzodioxol-5-yl-
- (2H-1,3-BENZODIOXOL-5-YL)BORONIC ACID
- 5-benzo[d][1,3]dioxole boronic acid
- (3,4-methylenedioxyphenyl)boronic acid
- 3,4-Methylenedioxyphenylboronic a
- B-1,3-Benzodioxol-5-ylboronic acid (ACI)
- Boronic acid, 1,3-benzodioxol-5-yl- (9CI)
- (1,3-Benzodioxol-5-yl)boronic acid
- (Benzodioxol-5-yl)boronic acid
- 1,3-Benzodioxolan-5-ylboronic acid
- (1,3-dioxaindan-5-yl)boronic acid
- (3,4-methylenedioxy)benzeneboronic acid
- AKOS009159266
- AB07960
- BP-11813
- Z381540928
- GS-6344
- DB-010505
- 3,4-(methylenedioxy) phenylboronic acid
- SCHEMBL30231
- benzo[1,3]dioxol-5-yl-boronic acid
- CS-W003981
- (3,4-methylenedioxyphenyl)-boronic acid
- 3,4-methylenedioxyphenyl-boronic acid
- EN300-212504
- SY014778
- Q-102220
- BENZO[1,3]DIOXOLE-5-BORONIC ACID
- 2H-1,3-benzodioxol-5-ylboronic acid
- Benzo[d][1,3]dioxol-5-ylboronicacid
- M2035
- 3,4-methylenedioxy-phenyl boronic acid
- DTXSID10370261
- 3,4-methylene dioxyphenylboronic acid
- 4-methylenedioxyphenylboronic acid
- CHEMBL141313
- A22896
- MFCD01009695
- 5-benzo[1,3]dioxolylboronic acid
- 1,3-benzodioxol-5-yl boronic acid
- 94839-07-3
- 3,4-methylenedioxybenzene boronic acid
- BDBM50067897
- RARECHEM AH PB 0145
- TIMTEC-BB SBB003898
- 3,4-Methylenedioxyphenylboroni
- (2H-1,3-benzodioxol-5-yl)boronic acid
-
- MDL: MFCD01009695
- Renchi: 1S/C7H7BO4/c9-8(10)5-1-2-6-7(3-5)12-4-11-6/h1-3,9-10H,4H2
- Clave inchi: CMHPUBKZZPSUIQ-UHFFFAOYSA-N
- Sonrisas: OB(C1C=C2C(OCO2)=CC=1)O
- Brn: 5523347
Atributos calculados
- Calidad precisa: 166.043739g/mol
- Carga superficial: 0
- Recuento de donantes vinculados al hidrógeno: 2
- Recuento de receptores de enlace de hidrógeno: 4
- Cuenta de enlace giratorio: 1
- Masa isotópica única: 166.043739g/mol
- Masa isotópica única: 166.043739g/mol
- Superficie del Polo topológico: 58.9Ų
- Recuento de átomos pesados: 12
- Complejidad: 164
- Recuento atómico isotópico: 0
- Recuento del Centro estereoscópico atómico definido: 0
- Recuento de centros estereoscópicos atómicos indefinidos: 0
- Recuento de centros tridimensionales de bonos fijos: 0
- Conteo indefinido de centros tridimensionales de Bond: 0
- Recuento de unidades de unión covalente: 1
- Carga superficial: 0
Propiedades experimentales
- Color / forma: solid
- Denso: 1.423
- Punto de fusión: 224-229 °C (lit.)
- Punto de ebullición: 347.3±52.0℃ at 760 mmHg
- Punto de inflamación: 163.867℃
- PSA: 58.92000
- Logp: -0.90490
- Disolución: Not determined
- PKA: 8.48±0.20(Predicted)
(2H-1,3-benzodioxol-5-yl)boronic acid Información de Seguridad
-
Símbolo:
- Promover:warning
- Palabra de señal:Warning
- Instrucciones de peligro: H315,H319,H335
-
Declaración de advertencia:
P261,P305
P351
P338,P302
P352,P321,P405,P501A - Número de transporte de mercancías peligrosas:NONH for all modes of transport
- Wgk Alemania:3
- Código de categoría de peligro: 36/37/38
- Instrucciones de Seguridad: S37/39-S26
-
Señalización de mercancías peligrosas:
- Condiciones de almacenamiento:Store at room temperature
- Nivel de peligro:IRRITANT
- Términos de riesgo:R36/37/38
(2H-1,3-benzodioxol-5-yl)boronic acid Datos Aduaneros
- Código HS:2932999099
- Datos Aduaneros:
China Customs Code:
2932999099Overview:
2932999099. Other heterocyclic compounds containing only oxygen heteroatoms. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to
Summary:
2932999099. other heterocyclic compounds with oxygen hetero-atom(s) only. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
(2H-1,3-benzodioxol-5-yl)boronic acid PrecioMás >>
Empresas | No. | Nombre del producto | Cas No. | Pureza | Especificaciones | Precio | Tiempo de actualización | Informe |
---|---|---|---|---|---|---|---|---|
Ambeed | A124476-10g |
Benzo[d][1,3]dioxol-5-ylboronic acid |
94839-07-3 | 98% | 10g |
$19.0 | 2025-02-21 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | A-UF708-5g |
(2H-1,3-benzodioxol-5-yl)boronic acid |
94839-07-3 | 98% | 5g |
¥210.0 | 2022-06-10 | |
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | M74890-1g |
3,4-(Methylenedioxy)benzeneboronic acid |
94839-07-3 | 1g |
¥36.0 | 2021-09-08 | ||
A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI | B24217-25g |
3,4-(Methylenedioxy)benzeneboronic acid, 98% |
94839-07-3 | 98% | 25g |
¥8444.00 | 2023-03-02 | |
Enamine | EN300-212504-25.0g |
(1,3-dioxaindan-5-yl)boronic acid |
94839-07-3 | 95% | 25.0g |
$145.0 | 2023-02-22 | |
A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI | B24217-1g |
3,4-(Methylenedioxy)benzeneboronic acid, 98% |
94839-07-3 | 98% | 1g |
¥727.00 | 2023-03-02 | |
A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI | B24217-5g |
3,4-(Methylenedioxy)benzeneboronic acid, 98% |
94839-07-3 | 98% | 5g |
¥2353.00 | 2023-03-02 | |
TRC | M304408-100mg |
3,4-Methylenedioxyphenylboronic Acid |
94839-07-3 | 100mg |
$ 80.00 | 2022-06-04 | ||
Alichem | A159001870-100g |
Benzo[d][1,3]dioxol-5-ylboronic acid |
94839-07-3 | 98% | 100g |
$312.00 | 2023-08-31 | |
eNovation Chemicals LLC | D660634-100g |
3,4-METHYLENEDIOXYPHENYLBORONIC ACID |
94839-07-3 | 97% | 100g |
$480 | 2024-06-05 |
(2H-1,3-benzodioxol-5-yl)boronic acid Métodos de producción
Synthetic Routes 1
Condiciones de reacción
1.1 Catalysts: Butyl bromide
Referencia
Synthetic Routes 2
Condiciones de reacción
1.1 Reagents: Hydrochloric acid Solvents: Water ; 1 min, rt; rt → 0 °C
1.2 Reagents: Sodium nitrite Solvents: Water ; 0 °C; 15 min, 0 °C
1.3 Reagents: Sodium acetate , Diboronic acid Solvents: Water ; 0 °C → rt; 20 min, rt
1.4 Reagents: Potassium carbonate Solvents: Ethyl acetate , Water ; pH 8
1.2 Reagents: Sodium nitrite Solvents: Water ; 0 °C; 15 min, 0 °C
1.3 Reagents: Sodium acetate , Diboronic acid Solvents: Water ; 0 °C → rt; 20 min, rt
1.4 Reagents: Potassium carbonate Solvents: Ethyl acetate , Water ; pH 8
Referencia
- An Easy Route to (Hetero)arylboronic AcidsChemistry - A European Journal, 2014, 20(22), 6608-6612,
Synthetic Routes 3
Condiciones de reacción
1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran ; -78 °C; 30 min, -78 °C
1.2 Reagents: Triisopropyl borate ; -78 °C; 30 min, -78 °C; -78 °C → 0 °C; 1 h, 0 °C
1.3 Reagents: Hydrochloric acid Solvents: Water
1.2 Reagents: Triisopropyl borate ; -78 °C; 30 min, -78 °C; -78 °C → 0 °C; 1 h, 0 °C
1.3 Reagents: Hydrochloric acid Solvents: Water
Referencia
- Photocatalyzed Transition-Metal-Free Oxidative Cross-Coupling Reactions of TetraorganoboratesChemistry - A European Journal, 2021, 27(13), 4322-4326,
Synthetic Routes 4
Condiciones de reacción
Referencia
- Design, synthesis and biological evaluation of 7H-pyrrolo[2,3-d]pyrimidin-4-amine derivatives as selective Btk inhibitors with improved pharmacokinetic properties for the treatment of rheumatoid arthritisEuropean Journal of Medicinal Chemistry, 2018, 145, 96-112,
Synthetic Routes 5
Condiciones de reacción
1.1 Reagents: Magnesium Solvents: Tetrahydrofuran ; 3 h, rt → reflux; reflux → -78 °C
1.2 Reagents: Trimethyl borate Solvents: Tetrahydrofuran ; -78 °C; overnight, -78 °C → rt
1.3 Reagents: Hydrochloric acid Solvents: Water ; acidified
1.2 Reagents: Trimethyl borate Solvents: Tetrahydrofuran ; -78 °C; overnight, -78 °C → rt
1.3 Reagents: Hydrochloric acid Solvents: Water ; acidified
Referencia
- Efforts Directed toward the Synthesis of Colchicine: Application of Palladium-Catalyzed Siloxane Cross-Coupling MethodologyJournal of Organic Chemistry, 2005, 70(22), 8948-8955,
Synthetic Routes 6
Condiciones de reacción
1.1 Reagents: Potassium acetate , Diboronic acid Catalysts: Dichloro[1,1′-bis(diphenylphosphino)ferrocene]palladium(II) dichloromethane addu… Solvents: Methanol ; 3 h, 40 °C
Referencia
- Process for preparing organic boronic acid derivatives using diboronic acid, World Intellectual Property Organization, , ,
Synthetic Routes 7
Condiciones de reacción
1.1 Reagents: Magnesium Catalysts: Iodine Solvents: Tetrahydrofuran
1.2 Reagents: Tributyl borate
1.3 Reagents: Hydrochloric acid Solvents: Water
1.2 Reagents: Tributyl borate
1.3 Reagents: Hydrochloric acid Solvents: Water
Referencia
- Convergent routes to the [1,3]dioxolo[4,5-j]phenanthridin-6(5H)-one and 2,3,4,4a-tetrahydro[1,3]dioxolo[4,5-j]phenanthridin-6[5H]-one nuclei. Application to syntheses of the Amaryllidaceae alkaloids crinasiadine, N-methylcrinasiadine and trisphaeridineAustralian Journal of Chemistry, 1994, 47(12), 2235-54,
Synthetic Routes 8
Condiciones de reacción
1.1 Reagents: Butyllithium , Triisopropyl borate Solvents: Tetrahydrofuran ; -78 °C; 4 h, rt
1.2 Solvents: Water
1.3 Reagents: Sulfuric acid Solvents: Water ; overnight, acidified, reflux
1.2 Solvents: Water
1.3 Reagents: Sulfuric acid Solvents: Water ; overnight, acidified, reflux
Referencia
- Preparation of quinoxaline-6-carboxylic acid compounds for the inhibition of PASK, United States, , ,
Synthetic Routes 9
Condiciones de reacción
Referencia
- Electron-Driven Nitration of Unsaturated HydrocarbonsAngewandte Chemie, 2023, 62(28),,
Synthetic Routes 10
Condiciones de reacción
Referencia
- Directed ortho Metalation (DoM)-Linked Corriu-Kumada, Negishi, and Suzuki-Miyaura Cross-Coupling Protocols: A Comparative StudySynthesis, 2018, 50(22), 4395-4412,
Synthetic Routes 11
Condiciones de reacción
1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran , Hexane ; < -55 °C; 30 min, -70 °C
1.2 Reagents: Trimethyl borate Solvents: Tetrahydrofuran ; < -60 °C; 1 h, -70 °C; 2 h, -70 °C → rt
1.3 Reagents: Hydrochloric acid Solvents: Diethyl ether , Water ; rt
1.2 Reagents: Trimethyl borate Solvents: Tetrahydrofuran ; < -60 °C; 1 h, -70 °C; 2 h, -70 °C → rt
1.3 Reagents: Hydrochloric acid Solvents: Diethyl ether , Water ; rt
Referencia
- Preparation of benzoxepinecarboxamides, benzocycloheptenecarboxamides, naphthalenecarboxamides, and related compounds as MCP-1 receptor antagonists., World Intellectual Property Organization, , ,
Synthetic Routes 12
Condiciones de reacción
1.1 Reagents: Butyllithium Solvents: Hexane ; < -55 °C; 30 min, < -70 °C
1.2 Reagents: Trimethyl borate Solvents: Tetrahydrofuran ; < -60 °C; 1 h, < -70 °C; 2 h, < -70 °C → rt
1.3 Reagents: Hydrochloric acid Solvents: Diethyl ether , Water ; rt
1.2 Reagents: Trimethyl borate Solvents: Tetrahydrofuran ; < -60 °C; 1 h, < -70 °C; 2 h, < -70 °C → rt
1.3 Reagents: Hydrochloric acid Solvents: Diethyl ether , Water ; rt
Referencia
- Preparation of N-(4-{[(benzocycloheptenyl or benzoxepinyl)carbonyl]amino}benzyl) substituted quaternary ammonium salts for antagonizing CCR5, World Intellectual Property Organization, , ,
Synthetic Routes 13
Condiciones de reacción
1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran , Hexane ; < -55 °C; 30 min, -70 °C
1.2 Reagents: Trimethyl borate Solvents: Tetrahydrofuran ; < -60 °C; 1 h, -70 °C; 2 h, -70 °C → rt
1.3 Reagents: Hydrochloric acid Solvents: Diethyl ether , Water ; rt
1.2 Reagents: Trimethyl borate Solvents: Tetrahydrofuran ; < -60 °C; 1 h, -70 °C; 2 h, -70 °C → rt
1.3 Reagents: Hydrochloric acid Solvents: Diethyl ether , Water ; rt
Referencia
- Preparation of benzoxepinecarboxamides, benzocycloheptenecarboxamides, naphthalenecarboxamides, and related compounds as CCR5 antagonists., World Intellectual Property Organization, , ,
Synthetic Routes 14
Condiciones de reacción
1.1 Reagents: Diboronic acid Solvents: Methanol ; 3 h, 15 °C
1.2 Reagents: Sodium bicarbonate
1.3 Reagents: Fructose Solvents: Water
1.4 Reagents: Hydrochloric acid Solvents: Water ; pH 3
1.2 Reagents: Sodium bicarbonate
1.3 Reagents: Fructose Solvents: Water
1.4 Reagents: Hydrochloric acid Solvents: Water ; pH 3
Referencia
- Scalable, Metal- and Additive-Free, Photoinduced Borylation of Haloarenes and Quaternary Arylammonium SaltsJournal of the American Chemical Society, 2016, 138(9), 2985-2988,
Synthetic Routes 15
Condiciones de reacción
1.1 Reagents: Sodium nitrite , Hydrochloric acid Solvents: Water ; 0 °C; 15 min, 0 °C
1.2 Reagents: Potassium carbonate , Diboronic acid Solvents: Water ; 0 °C → rt; 20 min, rt
1.2 Reagents: Potassium carbonate , Diboronic acid Solvents: Water ; 0 °C → rt; 20 min, rt
Referencia
- Sequential One-Pot Access to Molecular Diversity through Aniline Aqueous BorylationJournal of Organic Chemistry, 2014, 79(21), 10568-10580,
Synthetic Routes 16
Condiciones de reacción
1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran ; -90 °C; 30 min, -90 °C
1.2 Reagents: Triisopropyl borate Solvents: Tetrahydrofuran ; -90 °C; -90 °C → -70 °C; 30 min, -70 °C; 1 h, -70 °C → rt
1.3 Reagents: Hydrochloric acid Solvents: Water ; rt
1.2 Reagents: Triisopropyl borate Solvents: Tetrahydrofuran ; -90 °C; -90 °C → -70 °C; 30 min, -70 °C; 1 h, -70 °C → rt
1.3 Reagents: Hydrochloric acid Solvents: Water ; rt
Referencia
- Preparation of 1-alkyl-4-benzoyl-5-hydroxypyrazole derivatives as herbicides, World Intellectual Property Organization, , ,
Synthetic Routes 17
Condiciones de reacción
1.1 Reagents: Magnesium Solvents: Tetrahydrofuran ; 19 h, reflux
1.2 Reagents: Trimethyl borate ; 3 h, -78 °C
1.3 Reagents: Hydrochloric acid Solvents: Water ; 15 h, rt
1.2 Reagents: Trimethyl borate ; 3 h, -78 °C
1.3 Reagents: Hydrochloric acid Solvents: Water ; 15 h, rt
Referencia
- An efficient synthesis of 8-substituted odoratine derivatives by the Suzuki coupling reactionJournal of Chemical Sciences (Berlin, 2016, 128(3), 441-450,
Synthetic Routes 18
Condiciones de reacción
1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran ; -78 °C; 30 min, -78 °C
1.2 Reagents: Triisopropyl borate ; -78 °C; 30 min, -78 °C; 1 h, -78 °C → 0 °C
1.3 Reagents: Hydrochloric acid Solvents: Water
1.2 Reagents: Triisopropyl borate ; -78 °C; 30 min, -78 °C; 1 h, -78 °C → 0 °C
1.3 Reagents: Hydrochloric acid Solvents: Water
Referencia
- Electro-alkynylation: Intramolecular Rearrangement of Trialkynylorganoborates for Chemoselective C(sp2)-C(sp) Bond FormationOrganic Letters, 2021, 23(11), 4179-4184,
Synthetic Routes 19
Condiciones de reacción
1.1 Reagents: Water
Referencia
- Rhodium-catalyzed asymmetric addition of arylboronic acids to 2H-chromenes leading to 3-arylchromane derivativesChemical Communications (Cambridge, 2019, 55(79), 11876-11879,
Synthetic Routes 20
Condiciones de reacción
1.1 Reagents: Magnesium Solvents: Tetrahydrofuran ; rt; 19 h, reflux
1.2 Reagents: Trimethyl borate ; 3 h, -78 °C
1.3 Reagents: Hydrochloric acid Solvents: Water ; 15 min, rt
1.2 Reagents: Trimethyl borate ; 3 h, -78 °C
1.3 Reagents: Hydrochloric acid Solvents: Water ; 15 min, rt
Referencia
- Development of an efficient procedure for indole ring synthesis from 2-ethynylaniline derivatives catalyzed by Cu(II) salts and its application to natural product synthesisJournal of Organic Chemistry, 2004, 69(4), 1126-1136,
(2H-1,3-benzodioxol-5-yl)boronic acid Raw materials
- 5-Iodobenzo[d][1,3]dioxole
- 4-Bromo-1,2-methylenedioxybenzene
- Tri-n-butyl Borate
- 2H-1,3-benzodioxol-5-amine
(2H-1,3-benzodioxol-5-yl)boronic acid Preparation Products
(2H-1,3-benzodioxol-5-yl)boronic acid Literatura relevante
-
Deuk-Young Goo,Sang Kook Woo Org. Biomol. Chem. 2016 14 122
-
Chang-Sheng Zhang,Ya-Ping Shao,Fu-Min Zhang,Xue Han,Xiao-Ming Zhang,Kun Zhang,Yong-Qiang Tu Chem. Sci. 2022 13 8429
-
Doohyun Baek,Huijeong Ryu,Ji Yeon Ryu,Junseong Lee,Brian M. Stoltz,Sukwon Hong Chem. Sci. 2020 11 4602
-
Tuan Thanh Dang,Anqi Chen,Abdul Majeed Seayad RSC Adv. 2014 4 30019
-
Ravi Kiran Chinnagolla,Masilamani Jeganmohan Chem. Commun. 2014 50 2442
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Proveedores recomendados
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(CAS:94839-07-3)(2H-1,3-benzodioxol-5-yl)boronic acid

Pureza:95%+
Cantidad:1g/5g/10g/100g
Precio ($):Informe
Amadis Chemical Company Limited
(CAS:94839-07-3)(2H-1,3-benzodioxol-5-yl)boronic acid

Pureza:99%/99%
Cantidad:500g/100g
Precio ($):769.0/154.0